2-Bromo-3,5-dichloro-4-fluoroiodobenzene
Description
2-Bromo-3,5-dichloro-4-fluoroiodobenzene is a polyhalogenated benzene derivative with substituents at positions 2 (bromine), 3 and 5 (chlorine), 4 (fluorine), and 6 (iodine). This compound exhibits a unique electronic and steric profile due to the combination of electron-withdrawing halogens (Br, Cl, F) and a heavy iodine atom. Such polyhalogenated aromatics are critical intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) where iodine acts as a superior leaving group compared to lighter halogens .
Properties
IUPAC Name |
4-bromo-1,3-dichloro-2-fluoro-5-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2FI/c7-4-3(11)1-2(8)6(10)5(4)9/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZULRZPQWTRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)Br)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2FI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262131 | |
| Record name | 2-Bromo-3,5-dichloro-4-fluoro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-88-5 | |
| Record name | 2-Bromo-3,5-dichloro-4-fluoro-1-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3,5-dichloro-4-fluoro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dichloro-4-fluoroiodobenzene typically involves halogenation reactions. One common method is the stepwise introduction of halogen atoms onto a benzene ring. For instance, starting with a fluorobenzene derivative, bromination, chlorination, and iodination reactions are carried out under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using appropriate catalysts and reagents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-dichloro-4-fluoroiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-Bromo-3,5-dichloro-4-fluoroiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dichloro-4-fluoroiodobenzene depends on the specific reactions it undergoes. In general, the halogen atoms on the benzene ring can participate in various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing effects : Chlorine (in the target) is less electron-withdrawing than nitro groups (in 2-Bromo-3:5-dinitrobenzoyl chloride) but more than fluorine. This influences reactivity in electrophilic/nucleophilic substitutions .
2.2 Physical Properties
Limited data exists for the target compound, but comparisons with analogous structures suggest trends:
Inference for Target Compound :
- Higher molecular weight (due to iodine) likely increases melting point compared to lighter halogenated analogs.
- Low solubility in water is expected, with better solubility in halogenated solvents (e.g., DCM, chloroform).
Biological Activity
2-Bromo-3,5-dichloro-4-fluoroiodobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features multiple halogen substituents, which can significantly influence its reactivity and biological interactions. The chemical structure can be represented as follows:
This structure suggests a complex interaction with biological systems, particularly in enzyme inhibition and receptor binding.
Biological Activity Overview
Recent studies have indicated that halogenated compounds like this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some halogenated compounds are known to possess antimicrobial properties, potentially inhibiting bacterial growth.
- Anticancer Properties : Investigations into similar compounds have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle disruption.
- Enzyme Inhibition : The presence of multiple halogens may enhance the ability of the compound to interact with specific enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may bind to specific receptors, altering cellular signaling pathways.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic processes or cell proliferation.
- Oxidative Stress Induction : Halogenated compounds often induce oxidative stress in cells, leading to apoptosis.
Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters examined the cytotoxic effects of halogenated compounds on various cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting a potential role in cancer therapy .
Enzyme Inhibition
Research focusing on the inhibition of specific enzymes related to thrombus formation has shown that similar halogenated compounds can effectively inhibit factor IXa activity. This inhibition is crucial for developing anticoagulant therapies .
Data Table: Biological Activities of Halogenated Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
